molecular formula C18H21N5O3S B2551069 2-({7-benzyl-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide CAS No. 1251580-70-7

2-({7-benzyl-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2551069
CAS No.: 1251580-70-7
M. Wt: 387.46
InChI Key: CPKJJOVEIYVZIS-UHFFFAOYSA-N
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Description

2-({7-benzyl-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-benzyl-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide typically involves a multi-step process. One common method includes the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyrazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-({7-benzyl-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

2-({7-benzyl-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({7-benzyl-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, which play crucial roles in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({7-benzyl-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide apart is its specific substitution pattern, which may confer unique binding properties and biological activities. Its ability to inhibit specific kinases at nanomolar concentrations makes it a promising candidate for further research and development .

Properties

IUPAC Name

2-[(7-benzyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-26-11-5-8-19-15(24)13-27-18-21-20-16-17(25)22(9-10-23(16)18)12-14-6-3-2-4-7-14/h2-4,6-7,9-10H,5,8,11-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKJJOVEIYVZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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